molecular formula C17H16Cl2N4S B12142613 3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12142613
M. Wt: 379.3 g/mol
InChI Key: OUVPNNJZBAXSIV-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Dimethylbenzylsulfanyl Group: This can be done through thiolation reactions using suitable sulfur-containing reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the triazole ring or the dichlorophenyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: They can be incorporated into polymers or used as building blocks for advanced materials.

Biology

    Antimicrobial Agents: Many triazole compounds exhibit antifungal and antibacterial properties.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Pharmaceuticals: Triazole derivatives are key components in many drugs, including antifungal medications like fluconazole.

    Cancer Research: Some compounds have shown potential as anticancer agents.

Industry

    Agrochemicals: Used in the development of pesticides and herbicides.

    Dyes and Pigments: Employed in the synthesis of colorants for various applications.

Mechanism of Action

The mechanism of action for 3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with molecular targets such as enzymes or receptors. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Itraconazole: Another antifungal triazole derivative.

    Voriconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

3-(2,4-dichlorophenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine may have unique properties due to the specific arrangement of its functional groups. This could result in distinct biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C17H16Cl2N4S

Molecular Weight

379.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16Cl2N4S/c1-10-3-4-11(2)12(7-10)9-24-17-22-21-16(23(17)20)14-6-5-13(18)8-15(14)19/h3-8H,9,20H2,1-2H3

InChI Key

OUVPNNJZBAXSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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